molecular formula C6H13ClFN B1405389 4-Fluoro-4-methylpiperidine hydrochloride CAS No. 1023305-87-4

4-Fluoro-4-methylpiperidine hydrochloride

Cat. No.: B1405389
CAS No.: 1023305-87-4
M. Wt: 153.62 g/mol
InChI Key: LVFDOIZBJXQXEE-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylpiperidine hydrochloride is a chemical compound with the molecular formula C6H12FN·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-methylpiperidine hydrochloride typically involves the fluorination of 4-methylpiperidine. One common method includes the reaction of 4-methylpiperidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process includes the fluorination step followed by the addition of hydrochloric acid to form the hydrochloride salt. This method ensures the compound’s stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

4-Fluoro-4-methylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylpiperidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1-methylpiperidine-4-carboxylic acid hydrochloride
  • 4-(Chloromethyl)-1-methylpiperidine hydrochloride
  • 3-fluoro-4-methylbenzamidine hydrochloride
  • 1-(4-Fluorobenzoyl)-4-methylpiperazine

Uniqueness

4-Fluoro-4-methylpiperidine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the piperidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Properties

IUPAC Name

4-fluoro-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-6(7)2-4-8-5-3-6;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFDOIZBJXQXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023305-87-4
Record name 4-FLUORO-4-METHYLPIPERIDINE HCL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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